molecular formula C14H12F3N3O4 B4320984 METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B4320984
M. Wt: 343.26 g/mol
InChI Key: JRLABWRLAQSMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring, a trifluoromethoxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the trifluoromethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl halide reacts with an amine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethoxy group enhances its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(2-oxo-2-{[4-fluorophenyl]amino}ethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 1-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O4/c1-23-13(22)11-6-7-20(19-11)8-12(21)18-9-2-4-10(5-3-9)24-14(15,16)17/h2-7H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLABWRLAQSMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
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METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
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METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
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METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
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METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Reactant of Route 6
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METHYL 1-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE

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